molecular formula C17H16F3N5O B2506084 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2201782-56-9

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2506084
CAS No.: 2201782-56-9
M. Wt: 363.344
InChI Key: ULIQXNJNJXGVID-UHFFFAOYSA-N
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Description

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile ( 2201782-56-9) is a synthetic heterocyclic compound with a molecular formula of C17H16F3N5O and a molecular weight of 363.34 g/mol . This chemical entity features a complex structure that incorporates a piperidine ring, a trifluoromethyl-substituted pyridine, and a carbonitrile-substituted pyrazine, making it a valuable building block in medicinal chemistry and drug discovery research. The compound is offered in various quantities to suit your research needs . While specific biological data for this compound is not fully established, its structural components are of significant interest in the development of novel bioactive molecules. In particular, hybrid azole–azine derivatives and related heterocyclic compounds have recently been investigated for their promising antifungal activities, presenting a potential avenue for research into new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)14-2-1-3-15(24-14)26-11-12-4-8-25(9-5-12)16-13(10-21)22-6-7-23-16/h1-3,6-7,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIQXNJNJXGVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and thus influencing biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the cellular redox state.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and protecting against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the balance of metabolic intermediates, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19F3N4O, and it features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the pyrazine ring contributes to its interaction with various biological targets.

Structural Characteristics

FeatureDescription
Molecular Weight 368.36 g/mol
Functional Groups Trifluoromethyl, piperidine, pyrazine
Solubility Moderately soluble in organic solvents

Biological Activity Overview

The biological activity of this compound has been linked to multiple pharmacological effects, including:

  • Antitumor Activity : Similar compounds within the pyrazine family have shown promising results against various cancer cell lines. For instance, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Anti-inflammatory Effects : The structural features of this compound may contribute to its ability to modulate inflammatory pathways. Research indicates that related pyrazole compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activities against a range of pathogens, suggesting that this compound may also exhibit such properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Trifluoromethyl Group : Enhances lipophilicity and can improve binding affinity to biological targets.
  • Pyridine and Pyrazine Rings : These heterocycles are essential for the interaction with enzymes and receptors involved in various biochemical pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Efficacy : A study on pyrazole derivatives showed that specific substitutions on the pyrazole ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents was particularly effective .
  • Synergistic Effects with Chemotherapeutics : Research demonstrated that combining certain pyrazole derivatives with doxorubicin resulted in enhanced anticancer effects, indicating potential for developing combination therapies .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Properties Reference
Target Compound : 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile Pyrazine-2-carbonitrile core; 6-(trifluoromethyl)pyridin-2-yl via piperidinyl-oxymethyl 363.34 (estimated) No direct biological data provided; structural analogs suggest kinase inhibition potential.
2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine Methyl substitution on pyrazine ring 352.35 No biological data; methyl group may reduce metabolic oxidation.
(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) Morpholinylmethylamino substituent; pyridin-2-yl linked to pyrazine-2-carbonitrile 434.39 Potent CHK1 inhibitor (IC₅₀ < 10 nM); optimized for oral bioavailability and selectivity over hERG.
3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile Pyridazinone core replaces pyridine; dihydropyridazinone enhances polarity 373.40 Unreported activity; pyridazinone may improve solubility but reduce membrane permeability.
3-(4-{[(3-Methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile 3-Methylpyrazinyl substituent instead of trifluoromethylpyridinyl 310.35 Reduced lipophilicity vs. target compound; potential for altered target engagement.

Key Findings from Comparative Analysis:

Impact of Substituents on Kinase Inhibition :

  • The trifluoromethyl group in the target compound and CCT245737 enhances binding to hydrophobic kinase pockets, as seen in CHK1 inhibition (IC₅₀ < 10 nM for CCT245737) .
  • Replacement of the trifluoromethylpyridinyl group with a methylpyrazinyl moiety () reduces molecular weight and lipophilicity, likely diminishing kinase affinity .

Role of Linker and Scaffold: Piperidine-oxymethyl linkers (common in the target compound and its analogs) provide conformational flexibility, critical for accommodating active-site geometries in kinases . Pyridazinone-containing analogs () introduce hydrogen-bonding capacity but may compromise cell permeability due to increased polarity .

Selectivity and Toxicity: CCT245737’s morpholinylmethylamino group minimizes off-target effects (e.g., hERG inhibition) by directing substituents away from the kinase active site . The target compound’s lack of a polar substituent (e.g., morpholine) may increase hERG risk, a common issue with lipophilic, basic nitrogen-containing compounds .

Physicochemical Properties: Methyl substitution on the pyrazine ring () slightly lowers molecular weight but may improve metabolic stability by blocking oxidation sites . The pyridazinone analog () has a higher molecular weight (373.40 vs. 363.34) and likely reduced logP, suggesting trade-offs between solubility and bioavailability .

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